2-Acetamido-2,6-dideoxy-6-fluorogalactose 2-Acetamido-2,6-dideoxy-6-fluorogalactose
Brand Name: Vulcanchem
CAS No.: 112289-45-9
VCID: VC20870936
InChI: InChI=1S/C8H14FNO5/c1-4(12)10-5(3-11)7(14)8(15)6(13)2-9/h3,5-8,13-15H,2H2,1H3,(H,10,12)/t5-,6+,7+,8-/m0/s1
SMILES: CC(=O)NC(C=O)C(C(C(CF)O)O)O
Molecular Formula: C8H14FNO5
Molecular Weight: 223.2 g/mol

2-Acetamido-2,6-dideoxy-6-fluorogalactose

CAS No.: 112289-45-9

Cat. No.: VC20870936

Molecular Formula: C8H14FNO5

Molecular Weight: 223.2 g/mol

* For research use only. Not for human or veterinary use.

2-Acetamido-2,6-dideoxy-6-fluorogalactose - 112289-45-9

Specification

CAS No. 112289-45-9
Molecular Formula C8H14FNO5
Molecular Weight 223.2 g/mol
IUPAC Name N-[(2R,3R,4R,5S)-6-fluoro-3,4,5-trihydroxy-1-oxohexan-2-yl]acetamide
Standard InChI InChI=1S/C8H14FNO5/c1-4(12)10-5(3-11)7(14)8(15)6(13)2-9/h3,5-8,13-15H,2H2,1H3,(H,10,12)/t5-,6+,7+,8-/m0/s1
Standard InChI Key OATMYUUBJXKWQB-OSMVPFSASA-N
Isomeric SMILES CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CF)O)O)O
SMILES CC(=O)NC(C=O)C(C(C(CF)O)O)O
Canonical SMILES CC(=O)NC(C=O)C(C(C(CF)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator